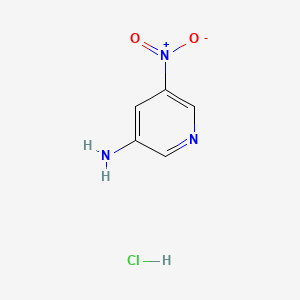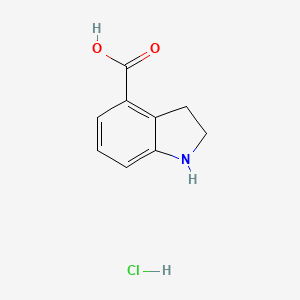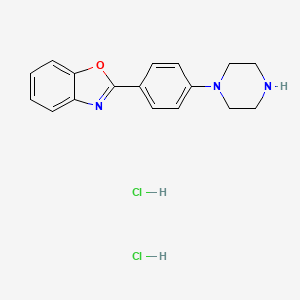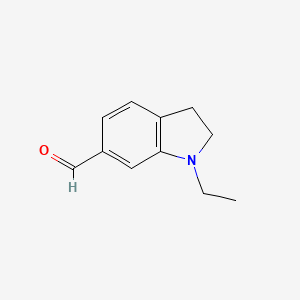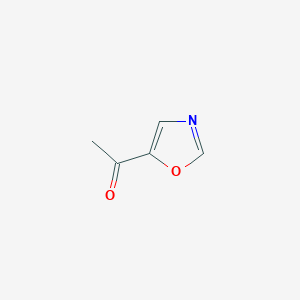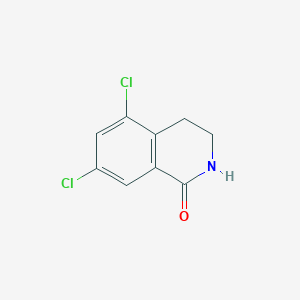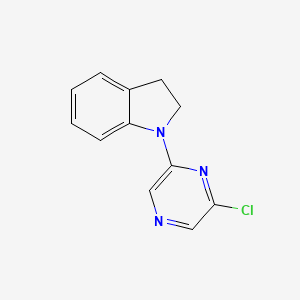![molecular formula C11H15Cl2NO B1423899 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1219981-09-5](/img/structure/B1423899.png)
3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
“3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1219981-09-5 . It has a molecular weight of 248.15 . The IUPAC name for this compound is 3-(4-chlorobenzyloxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14ClNO.ClH/c12-10-3-1-9 (2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 248.15 . It should be stored at a temperature of 28 C .Scientific Research Applications
Pyrrolidines as Heterocyclic Organic Compounds
Pyrrolidines are notable heterocyclic organic compounds with biological significance, often utilized in medicine. Their utility extends to various industries, including as components in dyes and agrochemical substances. The study of pyrrolidine chemistry, including 3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride, is crucial due to its potential applications and contributions to modern science. The synthesis of pyrrolidines through [3+2] cycloaddition demonstrates their versatility and the possibility of conducting reactions under mild conditions to yield specific pyrrolidine products. This highlights the compound's significance in synthetic organic chemistry and its potential in producing various medicinally relevant compounds (Żmigrodzka et al., 2022).
Pyrrolidine-based Compounds in Biomedical Research
Pyrrolidine-based compounds exhibit significant potential in biomedical applications, particularly as inhibitors of heme oxygenase (HO). These compounds have been synthesized and evaluated, demonstrating potent and selective inhibition, particularly of the HO-2 isozyme. The compounds' specificity for HO-2, as opposed to HO-1, positions them as valuable candidates for pharmacological and therapeutic applications, underscoring the importance of pyrrolidine-based structures in developing novel medical treatments (Vlahakis et al., 2013).
Pyrrolidine-based Molecules in Chemistry
The chemical properties and reactivity of pyrrolidine-based molecules, including this compound, are pivotal in various chemical processes. These molecules exhibit specific conformations and molecular interactions, contributing to the field of crystallography and material science. The molecular structure and stability of such compounds are crucial in understanding their reactivity and potential applications in synthesizing new materials or conducting chemical reactions with desired outcomes (He, 2009).
Pyrrolidine Derivatives in Synthesis and Catalysis
Pyrrolidine derivatives are instrumental in synthetic chemistry, serving as catalysts and intermediates in the formation of complex molecules. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a pyrrolidine derivative, acts as a recyclable catalyst, showcasing the role of pyrrolidine structures in facilitating chemical transformations. Understanding the reaction mechanisms involving pyrrolidine derivatives provides insights into designing more efficient and sustainable chemical processes, contributing to advancements in green chemistry and material synthesis (Liu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)8-14-11-5-6-13-7-11;/h1-4,11,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSYWPVXGAHGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



